molecular formula C9H9NO4 B1531350 1-(Furan-2-carbonyl)azetidine-3-carboxylic acid CAS No. 1343003-88-2

1-(Furan-2-carbonyl)azetidine-3-carboxylic acid

Cat. No. B1531350
M. Wt: 195.17 g/mol
InChI Key: ZPQQUSRJJBCILX-UHFFFAOYSA-N
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Description

1-(Furan-2-carbonyl)azetidine-3-carboxylic acid (FACA) is an important organic compound used in a variety of scientific applications. FACA is a cyclic compound composed of a five-membered ring with an oxygen atom and a carboxylic acid group. It is most commonly used as a building block in organic synthesis and as a reagent in biochemical and physiological studies. It is also used in the production of pharmaceuticals, food additives, and other industrial products.

Scientific Research Applications

Agricultural and Food Chain Implications

Azetidine-2-carboxylic acid (Aze), a structural relative, is a non-protein amino acid found in sugar beets and table beets (Beta vulgaris). It's known for being misincorporated into proteins in place of proline, causing various toxic effects and congenital malformations. This misincorporation happens across many species, including humans. Aze's presence in the food chain, particularly in sugar beet byproducts fed to farm animals, is a significant concern due to its widespread cultivation and use in sucrose production. This implies a potential indirect impact on human health and agricultural practices, making the study of similar compounds like 1-(Furan-2-carbonyl)azetidine-3-carboxylic acid crucial in understanding broader implications in the food chain and agriculture sectors (Rubenstein et al., 2009).

Plant Physiology and Ion Transport

Azetidine-2-carboxylic acid, structurally related to 1-(Furan-2-carbonyl)azetidine-3-carboxylic acid, has been used to explore the relationship between protein synthesis and ion transport in plants. When used as an analog of proline, it's found to inhibit the release of ions to the xylem of excised barley roots and intact plants, highlighting its influence on the transport mechanisms within plant systems. This suggests potential agricultural or biological research applications for related compounds in understanding protein synthesis and ion transport mechanisms (Pitman et al., 1977).

Synthetic Chemistry and Complex Molecule Construction

The compound is involved in synthetic chemistry, particularly in the synthesis of highly substituted furans, indicating its role in constructing complex organic molecules. For instance, the electrophile-induced coupling of 2-(1-alkynyl)-2-alken-1-ones and nucleophiles, involving compounds structurally related to 1-(Furan-2-carbonyl)azetidine-3-carboxylic acid, leads to the formation of furans under mild conditions. This aspect is crucial in organic chemistry and medicinal chemistry, where furan derivatives are significant (Yao et al., 2005).

properties

IUPAC Name

1-(furan-2-carbonyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c11-8(7-2-1-3-14-7)10-4-6(5-10)9(12)13/h1-3,6H,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPQQUSRJJBCILX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Furan-2-carbonyl)azetidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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